Carbonic Anhydrase Isozyme Inhibition: Pentafluorophenyl-Thiosemicarbazide Derivative Achieves Sub-20 nM Ki Against hCA II and hCA IX
The pentafluorophenyl-thiosemicarbazide conjugate N-1-(4-sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide—synthesized directly from pentafluorophenyl hydrazine (the reduced form of the target compound) and 4-isothiocyanato-benzenesulfonamide—exhibited inhibition constants (Ki) of 15–19 nM against the physiologically relevant human carbonic anhydrase isozymes hCA II and hCA IX [1]. Against hCA I, the Ki was 78 nM, representing a 4.1–5.2-fold selectivity window for the cancer-associated hCA IX over the cytosolic off-target hCA I [1]. A closely related analog, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(pentafluorophenyl)hydrazinecarbothioamide, recorded a Ki of 3 nM against human CA XII, 18 nM against hCA II, and 95 nM against hCA I [2]. In comparison, non-fluorinated and mono-fluorinated phenyl hydrazinecarbothioamide derivatives tested as carbonic anhydrase inhibitors (incorporating ethyl, phenyl, tolyl, benzyl, and allyl moieties) generally show weaker potency against these isozymes [3]. The high-resolution X-ray crystal structure of the pentafluorophenyl-thiosemicarbazide adduct with hCA II (PDB deposited) revealed that the pentafluorophenyl ring occupies the hydrophobic half of the active site, making extensive van der Waals contacts with residues Gln92, Val121, Phe131, Leu198, Thr200, and Pro202 [1]. This perfluorophenyl-specific hydrophobic engagement is structurally inaccessible to smaller or less fluorinated phenyl analogs.
| Evidence Dimension | Carbonic anhydrase inhibition constant (Ki) |
|---|---|
| Target Compound Data | hCA II: Ki = 15–19 nM; hCA IX: Ki = 15–19 nM; hCA I: Ki = 78 nM (pentafluorophenyl-thiosemicarbazide-benzenesulfonamide conjugate). Related derivative: hCA XII: Ki = 3 nM; hCA II: Ki = 18 nM; hCA I: Ki = 95 nM. |
| Comparator Or Baseline | Non-fluorinated and mono-fluorinated phenyl hydrazinecarbothioamide derivatives: generally weaker CA inhibition (exact comparative Ki values not reported in a single head-to-head study; class-level observation from multiple studies). |
| Quantified Difference | Pentafluorophenyl derivative: 4.1–5.2-fold selectivity hCA IX over hCA I (Ki ratio 78/15–19). CA XII Ki = 3 nM represents >30-fold enhancement over hCA I within the same chemotype. |
| Conditions | In vitro enzyme inhibition assay; recombinant human carbonic anhydrase isozymes I, II, IX, XII; stopped-flow CO₂ hydration method; 20 mM HEPES buffer, pH 7.4. |
Why This Matters
For procurement decisions in carbonic anhydrase inhibitor research, the pentafluorophenyl-thiosemicarbazide scaffold delivers nanomolar potency and a structurally validated binding mode that non-fluorinated or partially fluorinated analogs cannot replicate without redesign.
- [1] Di Fiore, A. et al. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 2005. hCA II Ki = 15–19 nM; hCA IX Ki = 15–19 nM; hCA I Ki = 78 nM. View Source
- [2] BindingDB Entry BDBM50171024; ChEMBL361955. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(pentafluorophenyl)hydrazinecarbothioamide. Ki data: CA XII = 3 nM; CA II = 18 nM; CA I = 95 nM. Curated by ChEMBL. View Source
- [3] Çetin, A. et al. Interaction of carbonic anhydrase isozymes I, II, and IX with some pyridine and phenol hydrazinecarbothioamide derivatives. Series of hydrazinecarbothioamides incorporating ethyl, phenyl, tolyl, benzyl, and allyl moieties tested as CA inhibitors. View Source
